N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that belongs to the class of oxane carboxamides. This compound features a unique combination of a dimethoxyphenyl group, a thiophene ring, and an oxane carboxamide moiety, which may impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or epoxides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on biochemical pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide: can be compared with other oxane carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-5-6-15(22-2)14(12-13)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKVCAEKIBLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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